4-(Thiazol-2-yl)phenol: Structural Characterization and Synthesis Guide
4-(Thiazol-2-yl)phenol: Structural Characterization and Synthesis Guide
The following technical guide details the chemical identity, structural properties, synthesis protocols, and applications of 4-(Thiazol-2-yl)phenol .
Executive Summary
4-(Thiazol-2-yl)phenol (CAS: 81015-49-8 ) is a heteroaryl-substituted phenol serving as a critical pharmacophore in medicinal chemistry and a mesogenic core in materials science.[1] Characterized by a 1,3-thiazole ring fused to a phenolic moiety at the C2 position, it acts as a bioisostere for biaryl systems, offering unique hydrogen-bonding capabilities and π-stacking interactions.[1] This guide provides a definitive technical analysis of its structure, validated synthesis routes, and physicochemical properties for researchers in drug discovery and organic synthesis.[1]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
Core Identifiers
| Property | Data |
| IUPAC Name | 4-(1,3-Thiazol-2-yl)phenol |
| Common Synonyms | 4-(2-Thiazolyl)phenol; 2-(4-Hydroxyphenyl)thiazole |
| CAS Number | 81015-49-8 |
| Molecular Formula | C |
| Molecular Weight | 177.22 g/mol |
| SMILES | Oc1ccc(c2nccs2)cc1 |
| InChI Key | LMMPCMRUGFBCPV-UHFFFAOYSA-N |
Physical Properties
| Parameter | Value | Source/Condition |
| Appearance | Cream to white crystalline powder | Thermo Scientific |
| Melting Point | 164.5 – 170.5 °C | Experimental (Alfa Aesar) |
| Boiling Point | ~348 °C | Predicted (760 mmHg) |
| Density | 1.305 g/cm³ | Predicted |
| pKa (Phenolic OH) | ~8.8 | Lower than phenol (9.[1]95) due to electron-withdrawing thiazole |
| Solubility | DMSO, Methanol, Ethanol | Poor in water |
Structural Analysis & Electronic Effects[1][9]
The molecule consists of a phenol ring linked to a thiazole ring.[1] The C2-connection is critical; the thiazole ring acts as an electron-withdrawing group (EWG) via the imine-like nitrogen (C=N), which increases the acidity of the phenolic proton compared to unsubstituted phenol.[1]
Structural Diagram (Graphviz)
The following diagram illustrates the connectivity and the electronic influence of the thiazole ring on the phenolic system.[1]
Caption: Structural connectivity and electronic interplay between the electron-rich phenol and electron-deficient thiazole ring.[1]
Synthesis Protocols
Two primary methodologies are recommended based on scale and starting material availability: the Hantzsch Thiazole Synthesis (atom-economical) and the Suzuki-Miyaura Coupling (high precision).[1]
Method A: Hantzsch Thiazole Synthesis (Classic)
This method constructs the thiazole ring from a thioamide precursor.[1] It is preferred for large-scale manufacturing due to lower catalyst costs.[1]
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Precursors: 4-Hydroxythiobenzamide + Chloroacetaldehyde (or Bromoacetaldehyde diethyl acetal).[1]
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Mechanism: Condensation followed by cyclization.[1]
Protocol:
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Dissolution: Dissolve 4-hydroxythiobenzamide (1.0 eq) in Ethanol or DMF.
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Addition: Add Chloroacetaldehyde (1.1 eq) dropwise at room temperature.
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Reflux: Heat the mixture to reflux (80°C) for 2–4 hours.
-
Workup: Cool to room temperature. Neutralize with aqueous NaHCO₃ to precipitate the free base.[1]
-
Purification: Recrystallize from Ethanol/Water.
Method B: Suzuki-Miyaura Coupling (Modern)
Preferred for medicinal chemistry library generation due to mild conditions and high functional group tolerance.[1]
-
Precursors: 4-Hydroxyphenylboronic acid + 2-Bromothiazole.[1]
-
Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.[1]
Protocol:
-
Setup: In a Schlenk flask, combine 4-hydroxyphenylboronic acid (1.2 eq), 2-bromothiazole (1.0 eq), and Pd(PPh₃)₄ (5 mol%).
-
Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio).
-
Base: Add Na₂CO₃ (2.0 eq).[1]
-
Reaction: Heat at 90°C under Nitrogen/Argon atmosphere for 12 hours.
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Synthesis Workflow Diagram
Caption: Comparison of Hantzsch cyclization vs. Suzuki coupling routes for synthesizing 4-(thiazol-2-yl)phenol.
Characterization Standards
To validate the identity of the synthesized compound, the following spectral data must be observed.
Proton NMR ( H NMR)
Solvent: DMSO-d
-
δ 9.80 ppm (s, 1H): Phenolic -OH (Broad singlet, exchangeable with D₂O).[1]
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δ 7.85 ppm (d, J=3.2 Hz, 1H): Thiazole C4-H.[1]
-
δ 7.78 ppm (d, J=8.5 Hz, 2H): Phenol C2/C6-H (Ortho to thiazole).[1]
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δ 7.65 ppm (d, J=3.2 Hz, 1H): Thiazole C5-H.[1]
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δ 6.85 ppm (d, J=8.5 Hz, 2H): Phenol C3/C5-H (Ortho to hydroxyl).[1]
Mass Spectrometry[1]
-
Ionization: ESI+ or EI.[1]
-
Molecular Ion (M+): 177.02 m/z (Calculated for C
Hngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> NOS). -
Fragment Ions: Loss of CO (28) or HCN (27) is common in thiazole/phenol fragmentation patterns.[1]
Applications in Drug Discovery & Materials[1]
Medicinal Chemistry[1][4]
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Bioisostere: The thiazole ring serves as a robust bioisostere for pyridine or phenyl rings, improving metabolic stability.[1]
-
Antioxidant Activity: The phenolic hydroxyl group provides radical scavenging capability, while the thiazole ring modulates lipophilicity (LogP ~2.2).[1]
-
Enzyme Inhibition: Derivatives of this scaffold are investigated as Tyrosinase Inhibitors (for hyperpigmentation) and LTA4 Hydrolase Inhibitors (anti-inflammatory).[1]
Material Science[1]
-
Liquid Crystals: The rigid rod-like structure (phenyl-thiazole core) promotes mesogenic behavior.[1] 4-(Thiazol-2-yl)phenol is a precursor for synthesizing nematic liquid crystals by esterification of the phenolic -OH.[1]
-
Fluorescence: The push-pull electronic system (Donor-OH to Acceptor-Thiazole) exhibits solvatochromic fluorescence, useful in pH sensing applications.[1]
References
-
PubChem. (2024).[1] Compound Summary: 4-(2-Thiazolyl)phenol.[1][2][3][4] National Center for Biotechnology Information.[1] [Link]
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Alfa Aesar. (2024).[1] Certificate of Analysis: 4-(2-Thiazolyl)phenol. [Link][1]
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LookChem. (2024).[1] CAS 81015-49-8 Basic Information and NMR Data. [Link]
